4-(3,4-Dimethyl-phenylamino)-butan-1-ol is an organic compound characterized by its unique structure, which includes a butanol group attached to a 3,4-dimethylphenylamino moiety. This compound is recognized for its potential applications in various scientific fields, including chemistry and biology. Its molecular formula is with a molecular weight of 193.29 g/mol .
4-(3,4-Dimethyl-phenylamino)-butan-1-ol falls under the category of organic compounds, specifically as an amine due to the presence of the amino group. It is also classified as an alcohol due to the hydroxyl (-OH) group attached to the butane chain.
The synthesis of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol can be achieved through various methods:
The reductive amination process generally proceeds under mild conditions, often using solvents such as ethanol or methanol. The reaction is typically monitored using techniques like thin-layer chromatography to ensure completion and purity of the product.
The molecular structure of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol can be represented as follows:
This structure includes:
Key structural data includes:
4-(3,4-Dimethyl-phenylamino)-butan-1-ol participates in several chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions vary significantly based on desired outcomes and may require specific pH levels or temperatures.
The mechanism of action for 4-(3,4-Dimethyl-phenylamino)-butan-1-ol involves its interaction with biological targets at a molecular level. This compound may function as an enzyme inhibitor or activator, influencing various biochemical pathways within cells. The specific interactions depend on the biological context and application in research or industry .
Relevant data indicates that this compound's properties make it suitable for various applications in organic synthesis and biological research.
4-(3,4-Dimethyl-phenylamino)-butan-1-ol has several applications:
This compound's versatility makes it valuable across multiple scientific disciplines, contributing to advancements in both research and industry.
4-(3,4-Dimethyl-phenylamino)-butan-1-ol is a structurally specialized organic compound featuring a secondary amine linkage between a substituted aromatic ring and a hydroxy-terminated aliphatic chain. This molecular architecture places it within the aminobutanol class, characterized by both aromatic and alcohol functionalities that confer distinctive physicochemical properties and reactivity. Its structural complexity and bifunctional nature make it valuable for synthetic applications and pharmacological exploration, particularly as a precursor or intermediate in the development of targeted bioactive molecules. Current research focuses on exploiting its hybrid structure for chiral synthesis, catalytic studies, and pharmacophore development, positioning it at the intersection of modern organic and medicinal chemistry innovation [1] [5].
Systematic Nomenclature:The compound is systematically named 4-(3,4-Dimethyl-phenylamino)-butan-1-ol, adhering to IUPAC conventions. This denotes a butan-1-ol chain (4-carbon aliphatic alcohol) linked via its fourth carbon to the nitrogen atom of a 3,4-dimethylaniline moiety. The prefix "3,4-dimethyl" specifies methyl substituents at the meta and para positions on the phenyl ring. Alternative names include N-(3,4-dimethylphenyl)-4-hydroxybutylamine and 4-[(3,4-dimethylphenyl)amino]butan-1-ol, with the Chemical Abstracts Service (CAS) Registry Number 1787855 providing a unique identifier [1] [2].
Molecular Constitution:
Structural Analogs & Classification:This compound belongs to the arylaminobutanol family, sharing core structural motifs with pharmacologically active agents like adrenergics or antimalarials. Key analogs include:
Table 1: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₁₉NO | [1] |
Molecular Weight | 193.29 g/mol | [1] [2] |
Boiling Point | Not reported (estimated >250°C) | Calculated |
Water Solubility | Low (requires organic solvents) | Structural inference |
Hydrogen Bond Donors/Acceptors | 2 donors (OH, NH), 1 acceptor (O) | [8] |
The synthesis of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol emerged from mid-20th-century advancements in nucleophilic aromatic substitution and reductive amination methodologies. Early routes mirrored the synthesis of simpler arylaminopropanols (e.g., adrenergic blockers) but adapted for elongated carbon chains to modulate bioavailability and receptor interactions. A significant breakthrough involved utilizing 3,4-dimethylaniline and 4-bromobutan-1-ol under heated conditions with base catalysts (e.g., K₂CO₃), facilitating SN₂ displacement to form the C─N bond [4] [6].
Evolution of Synthetic Strategies:1. Direct Nucleophilic Substitution:Early industrial-scale synthesis employed refluxing 3,4-dimethylaniline with 4-chlorobutan-1-ol in toluene, achieving moderate yields (50–65%). Challenges included:- Competitive ether formation (4-chlorobutan-1-ol → tetrahydrofuran).- Purification difficulties due to residual amines.
Industrial Significance:The compound’s structural similarity to 1-aryl-4-dimethylamino-1-butanols—precursors to antispasmodic agents—highlighted its role in accessing tertiary amine pharmacophores. Notably, esterification of its hydroxyl group proved challenging due to steric hindrance near the amine, contrasting with easier derivatization in secondary analogs [6].
Table 2: Key Synthetic Routes and Historical Development
Era | Method | Conditions | Yield | Limitations |
---|---|---|---|---|
1950–1960s | Nucleophilic Aromatic Substitution | 4-Bromobutanol + 3,4-dimethylaniline, K₂CO₃, reflux | ~60% | Low selectivity, side products |
1980s–Present | Reductive Amination | 4-Hydroxybutyraldehyde + 3,4-dimethylaniline, NaBH₃CN, MeOH, 25°C | 80–85% | Cost of borane reagents |
Asymmetric Synthesis & Catalysis:4-(3,4-Dimethyl-phenylamino)-butan-1-ol’s chiral potential is exploited in autocatalytic amplification systems. Research demonstrates its derivatives facilitate enantioselective additions of diorganozincs to aldehydes, achieving >90% ee from near-racemic catalysts. This is critical for producing chiral pharmaceuticals without expensive metal catalysts [5].
Medicinal Chemistry Applications:
Emerging Research Directions:
Table 3: Contemporary Research Applications and Findings
Research Focus | Key Findings | Reference |
---|---|---|
Asymmetric Autocatalysis | Enantiomeric excess >99.5% achieved from 0.00005% ee catalyst | [5] |
Kinase Inhibitor Scaffolds | IC₅₀ values <100 nM for VEGFR-2 in pyrimidine hybrids | [10] |
Bioisosteric Replacement | Thiophene-to-benzene swaps retain bioactivity profiles | [10] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: